molecular formula C30H46N4O16 B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

カタログ番号: B1663573
CAS番号: 11089-65-9
分子量: 718.7 g/mol
InChIキー: ZHSGGJXRNHWHRS-VIDYELAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Tunicamycinは、ストレプトマイセス・チャートレイシスなどの細菌によって、tun遺伝子クラスター(TunA-N)を含む一連の酵素反応によって合成されます . 生合成は、スターターユニットであるウリジン二リン酸-N-アセチル-グルコサミン(UDP-GlcNAc)から始まり、脱水反応やその他の修飾を受けて最終産物が生成されます . 工業生産方法では、通常、これらの細菌を制御された条件下で培養して収率を最大化します .

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

これらの反応に一般的に用いられる試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応を促進する触媒が含まれます . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

化学反応の分析

Biosynthetic Radical Coupling

The biosynthesis of tunicamycin involves radical-mediated C–C bond formation between uridine and a UDP-6’-deoxy-5,6-ene-GalNAc intermediate. Key steps include:

  • TunA-catalyzed dehydration : Converts UDP-GlcNAc to UDP-6’-deoxy-5,6-ene-GlcNAc via sequential hydride abstraction and β-elimination .

  • TunF-mediated epimerization : Converts UDP-6’-deoxy-5,6-ene-GlcNAc to UDP-6’-deoxy-5,6-ene-GalNAc, enabling stereochemical compatibility .

  • Radical coupling (TunB/M) : SAM-generated 5’-ribosyl radical on uridine reacts with the allylic double bond of UDP-6’-deoxy-5,6-ene-GalNAc, forming the tunicamine core .

Suami’s Approach (1985)

  • Key reaction : Henry reaction between 5-deoxy-5-nitro-D-ribose derivative and aldehyde to form the C5’–C6’ bond .

  • Glycosylation : Bis(trimethylsilyloxy)pyrimidine with SnCl₄ introduces the uracil moiety .

Myers’ Aldol-Glycosylation Route (2004)

  • Mukaiyama aldol reaction : Achieves C5’–C6’ bond formation with 13:1 diastereoselectivity .

  • Au-catalyzed glycosylation : Introduces GlcNAc via Ph₃PAuNTf₂ catalysis (toluene, RT) .

Selective Hydrogenation Reactions

Catalytic hydrogenation modifies this compound’s conjugated double bonds, reducing toxicity while retaining bioactivity :

Catalyst Conditions Selectivity Product
Pd/CMeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ reductionTun-R1 (mono-H₂)
Rh/Al₂O₃MeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ + uridyl Δ⁵⁻⁶ reductionTun-R2 (di-H₂)
  • Evidence :

    • NMR : Loss of H2′′′/H3′′′ signals (6.85/5.95 ppm) confirms N-acyl reduction .

    • MALDI-TOF MS : Tun-R1 ([M+H]⁺ = 868.4) and Tun-R2 ([M+H]⁺ = 870.4) .

Glycosylation and Functionalization

  • Trehalose-type glycosylation : Au-catalyzed coupling of 2-azidoglucosyl alkynylbenzoate with tunicamine derivatives achieves β-1,1-glycosidic bonds .

  • Fatty acyl attachment : TunC ligates metabolic fatty acids (e.g., C₁₄–C₁₆) to the tunicamine amine via acyl-ACP intermediates .

Stability and Degradation

  • Base sensitivity : Hydrogenated uridyl rings (e.g., Tun-R2) undergo rapid base-catalyzed ring opening .

  • Acid hydrolysis : Cleaves glycosidic bonds at pH < 3, yielding uracil, GlcNAc, and tunicamine fragments .

Synthetic Analogues and Modifications

  • C5’ stereoisomers : TN-5’ epi-tunicamycin shows altered DPAGT1 inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for natural this compound V) .

  • TMPA analogue : Displays 12.5-fold higher DPAGT1 selectivity and cytostatic activity against triple-negative breast cancer .

科学的研究の応用

Head and Neck Cancer

Research indicates that tunicamycin significantly inhibits tumorigenesis in head and neck squamous cell carcinoma (HNSCC). TM treatment reduced cell proliferation, colony formation, and tumorsphere formation in vitro, while also suppressing tumor growth in vivo. The study demonstrated that this compound induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for HNSCC patients .

Breast Cancer

This compound has shown promise in breast cancer therapy by inhibiting cell growth and promoting apoptosis. In vitro studies revealed that TM treatment led to significant growth inhibition and induced apoptosis in breast cancer cell lines (MCF-7 and SKBR-3). Mechanistic studies indicated that TM affects the Akt/NF-κB signaling pathways, enhancing its antitumor efficacy. In vivo experiments further supported these findings by demonstrating prolonged survival in tumor-bearing mice treated with TM .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound effectively inhibited cell growth and migration. It was found to induce apoptosis through mitochondrial pathways and significantly downregulated cyclins associated with cell cycle progression. The treatment also decreased expression levels of metastasis-related proteins, indicating its potential as an effective therapeutic agent against NSCLC .

Comprehensive Data Table

Cancer Type Mechanism In Vitro Findings In Vivo Findings
Head and Neck CancerInduces ER stress; inhibits EGFR signalingReduced proliferation, colony formationSuppressed tumor growth
Breast CancerInhibits Akt/NF-κB pathways; promotes apoptosisGrowth inhibition; increased apoptosisProlonged survival in tumor-bearing mice
Non-Small Cell Lung CancerInduces apoptosis via mitochondrial pathwaysInhibited cell growth; reduced migrationSignificant tumor growth inhibition

Case Study 1: Head and Neck Cancer

A study focused on HNSCC revealed that this compound treatment led to a marked reduction in cancer stem cell markers such as CD44 and Bmi-1 while increasing ER stress markers like BIP and calnexin. This suggests that TM not only inhibits tumor growth but may also target cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Breast Cancer

In another study involving MCF-7 breast cancer cells, this compound was shown to significantly arrest the cell cycle at the G1/G2 phase while inducing apoptosis. The mechanistic analysis highlighted the downregulation of Akt and NF-κB proteins as critical factors contributing to TM's therapeutic effects .

Case Study 3: Non-Small Cell Lung Cancer

Research on A549 NSCLC cells demonstrated that this compound could significantly suppress cell viability and aggressiveness while promoting apoptotic signaling pathways. These findings underscore TM's potential as a therapeutic agent for lung cancer treatments .

特性

CAS番号

11089-65-9

分子式

C30H46N4O16

分子量

718.7 g/mol

IUPAC名

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

InChIキー

ZHSGGJXRNHWHRS-VIDYELAYSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

異性体SMILES

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

正規SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

同義語

tunicamycin B2

製品の起源

United States
Customer
Q & A

Q1: What is the primary molecular target of tunicamycin?

A1: this compound inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]

Q2: What are the downstream effects of this compound's inhibition of N-linked glycosylation?

A2: this compound treatment leads to various downstream effects, including:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]
  • Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]
  • Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]
  • Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]
  • Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]
  • Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]

Q3: How does this compound affect viral infection?

A3: this compound can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []

Q4: Does this compound affect insulin binding and proteoglycan synthesis?

A4: Research suggests that this compound can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []

Q5: How do structural modifications of this compound affect its activity?

A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for this compound's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []

Q6: Is there information on the stability of this compound under various conditions or formulation strategies to improve its properties?

A6: The provided research focuses primarily on this compound's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.

Q7: What analytical methods were used to study the effects of this compound?

A7: The research papers employed various methods, including:

  • Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]
  • Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]
  • Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]
  • Immunofluorescence: To visualize cellular structures and protein localization. [, ]
  • Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]
  • Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]
  • Electron Microscopy: To examine morphological changes in cells and organelles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。